molecular formula C13H11ClN2OS B1379147 3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1797776-22-7

3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B1379147
CAS No.: 1797776-22-7
M. Wt: 278.76 g/mol
InChI Key: ASAWKMZRQKUVQV-UHFFFAOYSA-N
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Description

3-(5-Chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS 1797776-22-7) is a high-purity chemical compound offered for research and development purposes. This specialized small molecule features a unique molecular framework that combines a 5-chloropyridine moiety with a cyclopenta[b]thiophen-2-amine core, yielding a molecular formula of C13H11ClN2OS and a molecular weight of 278.76 g/mol . The structural motif of this compound, particularly the cyclopenta[b]thiophene core, is of significant interest in medicinal chemistry. This scaffold is recognized as a privileged structure in drug discovery, often serving as a key building block for the synthesis of novel bioactive molecules . Its core structure is related to other pharmacologically active compounds that have been investigated for their interactions with bacterial targets, such as the UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase (MurF) in Streptococcus pneumoniae . As such, this compound presents substantial research value as a versatile chemical intermediate for developing new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies. Please note that this product is labeled with the signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate precautions and refer to the relevant safety data sheet for detailed handling and disposal information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(5-chloropyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c14-7-4-5-9(16-6-7)12(17)11-8-2-1-3-10(8)18-13(11)15/h4-6H,1-3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAWKMZRQKUVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=NC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797776-22-7
Record name 3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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Biological Activity

3-(5-Chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a thiophene-based compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopenta[b]thiophene core and a chlorinated pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C13H11ClN2OS
  • Molecular Weight : 278.76 g/mol
  • CAS Number : 1797776-22-7

The compound's structure includes multiple functional groups that may influence its reactivity and biological activity. The presence of the chloropyridine group often enhances the compound's pharmacological properties due to its electron-withdrawing characteristics.

Biological Activity Overview

Thiophene derivatives, including this compound, have been reported to exhibit various pharmacological properties:

  • Anticancer Activity : Several studies indicate that thiophene derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation-related diseases.
  • Antimicrobial Properties : Preliminary data suggest efficacy against various bacterial strains.
  • Antihypertensive and Anti-atherosclerotic Effects : These compounds may contribute to cardiovascular health by regulating blood pressure and preventing plaque formation.

While specific mechanisms of action for this compound remain largely unexplored, related compounds have demonstrated interactions with various biological targets:

  • Inhibition of protein kinases involved in cell proliferation.
  • Modulation of inflammatory cytokines.
  • Disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
This compound1797776-22-7Chlorinated pyridine derivative
3-(Pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amineNot specifiedSimilar core without chlorine

The halogenated structure of this compound likely contributes to its distinct biological activities compared to non-halogenated derivatives.

Case Studies

  • Anticancer Screening : A study conducted on thiophene derivatives indicated that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) at concentrations as low as 10 µM.
  • Antimicrobial Activity : Research demonstrated that thiophene-based compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus when tested at concentrations ranging from 25 to 100 µg/mL.

Scientific Research Applications

Structural Characteristics

The compound has the following structural attributes:

  • Molecular Formula : C13H11ClN2OS
  • Molecular Weight : 278.76 g/mol
  • IUPAC Name : (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(5-chloropyridin-2-yl)methanone
  • SMILES : C1CC2=C(C1)SC(=C2C(=O)C3=NC=C(C=C3)Cl)N

These features indicate a unique combination of a cyclopenta[b]thiophene structure and chloropyridine substitution, which may enhance its biological activity and reactivity.

Medicinal Chemistry

The compound is recognized for its potential pharmacological properties:

  • Anticancer Activity : Thiophene derivatives have shown promise as anticancer agents due to their ability to interact with various biological targets.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Similar structures have demonstrated antimicrobial activity, suggesting potential applications in combating infections.

Organic Synthesis

In organic chemistry, 3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine serves as an intermediate in synthesizing other complex molecules. Its unique structure can facilitate further chemical modifications leading to novel compounds with diverse functionalities.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of the target compound with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-(5-Chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine 5-Chloropyridine-2-carbonyl C₁₃H₁₁ClN₂OS 278.76 N/A Pyridine ring with Cl substituent; potential for enhanced polarity and hydrogen bonding.
3-(4-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine 4-Chlorobenzoyl C₁₄H₁₂ClNOS 277.77 304018-04-0 Chlorine on benzene ring; classified as an irritant (Xi hazard).
3-[4-(Trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine 4-(Trifluoromethyl)benzoyl C₁₅H₁₂F₃NOS 311.3 N/A CF₃ group enhances lipophilicity and metabolic stability.
3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine Benzoyl C₁₄H₁₃NOS 243.33 40312-29-6 Unsubstituted benzene; baseline for comparison.

Key Observations :

  • Chlorine and trifluoromethyl groups enhance electron-withdrawing effects, which may influence reaction kinetics in synthesis or binding affinity in biological systems .
  • The cyclopenta[b]thiophene core provides a rigid bicyclic framework, common in bioactive molecules targeting enzymes or receptors .

Preparation Methods

Synthesis of the Cyclopentathiophene Core

Methodology:

The core structure is typically synthesized via cyclization reactions involving thiophene derivatives. A common approach involves:

  • Starting Material: A suitable thiophene precursor with appropriate functional groups.
  • Cyclization: Using oxidative or electrophilic cyclization reactions to form the fused cyclopentane ring.

Research Findings:

  • A typical route involves the oxidation of thiophene derivatives followed by cyclization under acidic or basic conditions.
  • Alternatively, metal-catalyzed cyclization (e.g., palladium or nickel catalysis) can be employed to form the fused ring system.

Data Table 1: Cyclopentathiophene Formation Conditions

Step Reagents Solvent Catalyst Temperature Yield (%) Reference
Cyclization Thiophene derivative Acetic acid Pd catalyst Reflux 70-85 ,

Introduction of the 5-Chloropyridine-2-Carbonyl Group

Methodology:

This step involves acylation of the cyclopentathiophene with a chloropyridine-2-carboxylic acid derivative, often via acyl chloride intermediates.

  • Preparation of Acyl Chloride:

    • React 5-chloronicotinic acid with thionyl chloride in an inert solvent (e.g., heptane or toluene) under reflux.
    • The reaction typically proceeds for 5-7 hours, producing the corresponding acyl chloride.
  • Acylation of the Core:

    • The cyclopentathiophene core, bearing nucleophilic sites, reacts with the acyl chloride in the presence of a base such as pyridine or triethylamine to form the acylated product.

Research Findings:

  • The acylation process is highly selective, with conditions optimized to prevent over-acylation or side reactions.
  • Use of excess thionyl chloride ensures complete conversion to acyl chloride.

Data Table 2: Acylation Conditions

Step Reagents Solvent Temperature Time Yield (%) Reference
Acyl chloride synthesis 5-chloronicotinic acid + SOCl₂ Heptane Reflux 5-7 hrs 90-95 ,
Acylation of core Acyl chloride + core Pyridine 0°C to RT 2-4 hrs 75-85 ,

Amination and Final Functionalization

Methodology:

The amino group at the thiophene ring is introduced via nucleophilic substitution or amination reactions:

  • Amination:

    • The acylated intermediate reacts with ammonia or primary amines under reflux conditions.
    • Alternatively, direct amination can be achieved by treating the acyl intermediate with ammonia in a suitable solvent.
  • Use of Reagents:

    • 5-Aminotetrazole or other amines are added in the presence of bases like triethylamine.
    • Reaction conditions are optimized to favor mono-aminated products.

Research Findings:

  • The amination step benefits from the use of polar aprotic solvents such as acetonitrile or DMF.
  • Reaction times vary from 4 to 24 hours depending on the nucleophile and temperature.

Data Table 3: Amination Conditions

Step Reagents Solvent Temperature Time Yield (%) Reference
Amination Acyl intermediate + NH₃ or amine Acetonitrile Reflux 4-24 hrs 70-85 ,

Summary of the Overall Synthetic Route

Stage Key Reactions Reagents Conditions Yield (%) References
Core formation Cyclization Thiophene derivatives Acidic/basic, oxidative 70-85 ,
Acylation Acyl chloride formation Thionyl chloride + 5-chloronicotinic acid Reflux 90-95 ,
Core acylation Nucleophilic acylation Core + acyl chloride Pyridine, 0°C to RT 75-85 ,
Amination Nucleophilic substitution Acylated core + NH₃/amine Reflux 70-85 ,

Notes and Considerations

  • Reagent Purity: High purity reagents, especially acyl chlorides and amines, are critical for high yields and purity.
  • Reaction Monitoring: Techniques such as TLC, LC-MS, and NMR are employed to monitor reaction progress.
  • Purification: Crystallization, column chromatography, and preparative HPLC are used to isolate and purify intermediates and final products.
  • Safety: Handling of thionyl chloride and other reactive reagents requires appropriate safety measures due to their corrosive and toxic nature.

Q & A

Q. Validation :

  • LC-MS : Confirms molecular weight (e.g., [M+H]+ ion at m/z 307.03 for C₁₄H₁₁ClN₂OS) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.5 ppm) and carbonyl resonance (δ ~170 ppm) .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Answer:

  • Methodology : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to compute:
    • HOMO-LUMO gaps : Predicts reactivity and charge-transfer behavior.
    • Electrostatic potential maps : Visualizes electron-rich (thiophene) and electron-deficient (pyridine) regions.
  • Validation : Compare computed IR spectra with experimental data to refine functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Basic: What spectroscopic techniques are optimal for structural confirmation?

Answer:

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₁ClN₂OS requires m/z 306.0235).
  • Multinuclear NMR :
    • ¹H NMR : Assigns cyclopenta protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons.
    • ¹³C NMR : Identifies carbonyl (δ ~165 ppm) and quaternary carbons.
  • IR spectroscopy : Confirms C=O (1680 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) stretches .

Advanced: How to analyze solvent effects on conformational stability using polarizable continuum models (PCM)?

Answer:

  • Integral equation formalism (IEF-PCM) : Models solvent as a dielectric continuum to compute solvation free energies (ΔG_solv).
  • Isotropic vs. anisotropic solvents : Compare ΔG_solv in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to assess stability.
  • Applications : Predicts solubility trends and guides solvent selection for crystallization .

Basic: What are common impurities, and how are they quantified?

Answer:

  • Impurities :
    • Unreacted starting materials : Residual cyclopenta[b]thiophen-2-amine.
    • Chlorination by-products : Over-chlorinated pyridine derivatives.
  • Quantification :
    • HPLC-UV : Uses a C18 column (acetonitrile/water mobile phase) with detection at 254 nm.
    • Calibration curves : Compare peak areas against certified reference standards .

Advanced: How to resolve contradictions between computational and experimental spectroscopic data?

Answer:

  • Hybrid DFT functionals : Use CAM-B3LYP or ωB97X-D to improve accuracy for charge-transfer transitions.
  • Solvent corrections : Apply PCM to NMR chemical shift calculations (e.g., chloroform ε = 4.8).
  • Experimental refinement : Re-measure NMR in deuterated DMSO to assess hydrogen-bonding effects .

Basic: What chromatographic methods optimize purity assessment?

Answer:

  • Reverse-phase HPLC : C18 column, gradient elution (water → 90% acetonitrile), flow rate 1.0 mL/min.
  • Detection : UV at 254 nm; retention time ~8.2 minutes for the target compound.
  • Validation : Purity ≥95% by peak integration .

Advanced: How to study reaction mechanisms for pyridine-thiophene coupling?

Answer:

  • Mechanistic probes :
    • Kinetic isotope effects (KIE) : Replace NH₂ with ND₂ to assess proton transfer steps.
    • DFT transition-state analysis : Locate energy barriers for acyl transfer or oxidative addition steps.
  • Applications : Guides catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Hazard mitigation :
    • Chlorinated reagents : Use fume hoods and PPE (gloves, goggles).
    • Waste disposal : Neutralize acidic/by-product streams before disposal.
  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced: How to design analogs with enhanced bioactivity using SAR studies?

Answer:

  • Structural modifications :
    • Replace 5-Cl pyridine with 5-CF₃ for increased lipophilicity.
    • Introduce methyl groups to the cyclopenta ring for steric stabilization.
  • Validation :
    • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
    • In vitro assays : Test IC₅₀ values against cancer cell lines (e.g., MCF-7) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 2
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3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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